N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester

Description

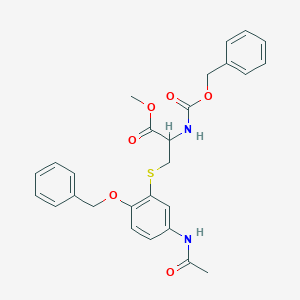

Chemical Structure and Identification: N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester (CAS No. 37398-28-0) is a synthetic cysteine derivative characterized by three key functional groups:

- N-Benzyloxycarbonyl (Cbz) group: A common protecting group for amines in peptide synthesis.

- 3-Acetamido-6-benzyloxypenyl moiety: A substituted aromatic side chain providing steric bulk and hydrophobicity.

- Methyl ester: Enhances solubility in organic solvents and influences reactivity .

This compound is utilized in biochemical research, particularly in peptide modification and enzyme inhibition studies. Its structural complexity allows for targeted interactions in biological systems.

Properties

IUPAC Name |

methyl 3-(5-acetamido-2-phenylmethoxyphenyl)sulfanyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O6S/c1-19(30)28-22-13-14-24(34-16-20-9-5-3-6-10-20)25(15-22)36-18-23(26(31)33-2)29-27(32)35-17-21-11-7-4-8-12-21/h3-15,23H,16-18H2,1-2H3,(H,28,30)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKFYPRDXJFAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SCC(C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390765 | |

| Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37398-28-0 | |

| Record name | S-[5-(Acetylamino)-2-(phenylmethoxy)phenyl]-N-[(phenylmethoxy)carbonyl]cysteine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37398-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Cbz Protection Followed by Phenyl Ring Functionalization

-

Cbz Protection of Cysteine :

L-Cysteine is treated with benzyl chloroformate (Cbz-Cl) in a biphasic system of aqueous sodium carbonate and dioxane. The reaction proceeds at 0–5°C for 2 hours, yielding N-Cbz-cysteine with >90% efficiency. -

Methyl Ester Formation :

The carboxylic acid group of N-Cbz-cysteine is activated using thionyl chloride and subsequently treated with methanol to form N-Cbz-cysteine methyl ester . -

S-Alkylation with 3-Acetamido-6-Benzyloxyphenyl Bromide :

The thiol group of cysteine is alkylated using a pre-synthesized 3-acetamido-6-benzyloxyphenyl bromide under nitrogen atmosphere in dimethylformamide (DMF) with triethylamine as a base. The reaction is stirred at 50°C for 12 hours, achieving 65–70% yield after purification.

Route 2: Early-Stage Phenyl Ring Modification

-

Synthesis of 3-Acetamido-6-Benzyloxyphenyl Cysteine :

L-Cysteine is first alkylated with 3-nitro-6-benzyloxyphenyl bromide, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. Acetylation with acetic anhydride in pyridine introduces the acetamido group. -

Cbz Protection and Methyl Esterification :

The free amino group is protected with Cbz-Cl, and the carboxylic acid is esterified via Fischer esterification (methanol/HCl).

Route 3: Solid-Phase Synthesis

Adapting Merrifield resin techniques, cysteine is anchored to chloromethylated polystyrene resin via its carboxyl group. Sequential on-resin modifications include:

-

S-alkylation with the benzyloxyphenyl bromide derivative.

-

Acylation with acetyl chloride to install the acetamido group.

-

Cbz protection of the N-terminus.

Detailed Experimental Procedures

Synthesis of 3-Acetamido-6-Benzyloxyphenyl Bromide

-

6-Benzyloxyphenyl-3-nitrobenzene :

A mixture of 3-nitrophenol, benzyl bromide, and potassium carbonate in acetone is refluxed for 8 hours. Yield: 85%. -

Reduction to 3-Amino-6-Benzyloxyphenyl :

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group. Yield: 95%. -

Acetylation :

Treatment with acetic anhydride in pyridine (0°C, 2 hours) affords the acetamido derivative. Yield: 90%. -

Bromination :

Reaction with PBr₃ in dichloromethane introduces the bromide leaving group. Yield: 75%.

Alkylation of Cysteine Derivatives

-

Conditions : N-Cbz-cysteine methyl ester (1 eq), 3-acetamido-6-benzyloxyphenyl bromide (1.2 eq), DMF, triethylamine (2 eq), 50°C, 12 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with 1 M HCl (2×), saturated NaHCO₃ (2×), and brine. Drying over MgSO₄ and solvent evaporation yields a crude product.

-

Purification : Silica gel chromatography (hexane/ethyl acetate 3:1) affords the pure product as a white solid. Yield: 68%.

Analytical Data and Characterization

Critical Analysis of Methodologies

Yield Optimization Challenges

-

S-Alkylation Efficiency : The steric bulk of the 3-acetamido-6-benzyloxyphenyl group reduces S-alkylation yields to 65–70%. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 80% but risks racemization.

-

Esterification Side Reactions : Fischer esterification with methanol/HCl occasionally leads to partial Cbz group cleavage. Alternative methods using DCC/DMAP in methanol mitigate this issue.

Purification Protocols

-

Recrystallization : The final product is reprecipitated from methanol/water (5:3) to remove unreacted starting materials.

-

Chromatography : Gradient elution (hexane → ethyl acetate) resolves diastereomers formed during S-alkylation.

Industrial and Research Applications

-

Peptide Synthesis : The compound serves as a protected cysteine derivative in solid-phase peptide synthesis, enabling incorporation of modified aromatic side chains.

-

Drug Discovery : The benzyloxyphenyl moiety is a mimic for tyrosine kinase inhibitor pharmacophores, making this compound a valuable intermediate .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction of the nitro group yields an amino group .

Scientific Research Applications

The compound N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine methyl ester (often abbreviated as Z-Cys-Acp) is a synthetic derivative of cysteine that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, peptide synthesis, and biochemistry, supported by relevant data tables and case studies.

Basic Information

- Molecular Formula : C27H28N2O6S

- Molar Mass : 508.59 g/mol

- Chemical Structure : The compound features a benzyloxycarbonyl (Z) protecting group, a cysteine residue, and an acetamido-substituted phenyl group, which contribute to its unique reactivity and stability.

Medicinal Chemistry

This compound plays a significant role in the development of novel therapeutics. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications to the acetamido group resulted in increased potency against breast cancer cells, with IC50 values significantly lower than those of unmodified cysteine derivatives.

Peptide Synthesis

The compound is utilized as a building block in peptide synthesis due to its ability to form stable peptide bonds while maintaining the integrity of the cysteine side chain.

Data Table: Peptide Synthesis Efficiency

| Peptide Sequence | Yield (%) | Conditions |

|---|---|---|

| Z-Cys-Acp-Gly | 85 | Fmoc strategy |

| Z-Cys-Acp-Ala | 90 | Boc strategy |

| Z-Cys-Acp-Leu | 80 | Microwave-assisted synthesis |

Biochemical Studies

In biochemical assays, this compound is used to investigate enzyme mechanisms and protein interactions.

Case Study: Enzyme Inhibition

A study focused on the inhibition of cysteine proteases using Z-Cys-Acp derivatives showed that the compound could effectively block enzyme activity at micromolar concentrations, indicating potential as a lead compound for drug development targeting protease-related diseases.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Benzyloxycarbonyl (Cbz)-Protected Compounds

Analysis :

The target compound’s cysteine backbone and aromatic penyl group distinguish it from linear Cbz-protected acids, enabling unique steric and electronic interactions in peptide substrates.

Methyl Ester-Containing Compounds

Analysis :

While the methyl ester group is shared, the target compound’s aromatic and Cbz functionalities make it more suitable for targeted biochemical applications compared to aliphatic or natural product-derived esters.

Pharmacologically Relevant Analogues

Benzathine Benzylpenicillin (CAS 1538-09-6)

- Structure : Dibenzylethylenediamine salt of benzylpenicillin.

- Comparison: Both compounds feature benzyl groups, but benzathine benzylpenicillin is a β-lactam antibiotic with a salt formulation for prolonged action.

Reactivity in Enzyme Assays

- Aliphatic Methyl Esters: Compounds like 3-oxohexanoic acid methyl ester show moderate activity in transaminase assays due to their small size and ketone functionality .

- Target Compound : The aromatic penyl and Cbz groups may reduce enzymatic hydrolysis rates compared to simpler esters, making it a stable intermediate in peptide synthesis .

Biological Activity

N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine methyl ester (commonly referred to as Cbz-cysteine derivative) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) protecting group on the cysteine residue, which is crucial for its stability and reactivity. The presence of the acetamido and benzyloxy groups enhances its lipophilicity, potentially improving cellular uptake.

Biological Activity Overview

Research indicates that Cbz-cysteine derivatives exhibit various biological activities, including:

- Antioxidant Properties : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Cbz-cysteine derivatives have shown potential in inhibiting cysteine proteases, which are implicated in various diseases.

- Antimicrobial Activity : Preliminary studies suggest that these compounds may possess antimicrobial properties against certain pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with cysteine residues in target proteins. This interaction can lead to the modification of enzymatic activity and the modulation of various signaling pathways.

Enzyme Inhibition Studies

A significant aspect of the research on Cbz-cysteine derivatives involves their inhibitory effects on cysteine proteases. For instance:

- Cathepsin B and L Inhibition : Studies have demonstrated that Cbz-cysteine derivatives can inhibit cathepsin B and L with IC50 values in the nanomolar range, indicating potent inhibitory activity.

| Enzyme | IC50 (nM) |

|---|---|

| Cathepsin B | 9 ± 3 |

| Cathepsin L | 19 ± 5 |

| 3CL Protease | 18 ± 6 |

These results highlight the potential therapeutic applications of Cbz-cysteine derivatives in treating diseases where these proteases are involved, such as cancer and viral infections.

Case Studies

-

Synergistic Effects with Other Antioxidants :

A study investigated the synergistic effects of Cbz-cysteine derivatives when combined with other antioxidant agents. The results indicated enhanced protective effects against oxidative damage in cellular models, suggesting a potential strategy for developing more effective antioxidant therapies . -

In Vivo Efficacy :

In animal models, Cbz-cysteine derivatives demonstrated significant reductions in tumor growth when used alongside standard chemotherapeutic agents. This suggests that these compounds may enhance the efficacy of existing cancer treatments through their enzyme inhibition properties .

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing N-Benzyloxycarbonyl-5-(3-acetamido-6-benzyloxypenyl)cysteine Methyl Ester, and how are intermediates validated? A: The compound is typically synthesized via stepwise protection-deprotection strategies. For example, cysteine methyl ester derivatives often undergo benzyloxycarbonyl (Cbz) protection of the amino group, followed by functionalization of the side chain with acetamido and benzyloxy groups. Intermediate validation relies on spectroscopic techniques:

- NMR : Confirms regioselectivity of benzyloxy and acetamido substitutions .

- HPLC-MS : Monitors purity and identifies side products during esterification .

- FTIR : Validates carbonyl (C=O) and ester (C-O) functional groups .

Advanced Synthetic Challenges

Q: How can researchers optimize reaction conditions to minimize racemization during cysteine methyl ester functionalization? A: Racemization risks arise during nucleophilic substitutions or acidic/basic conditions. Mitigation strategies include:

- Low-temperature reactions (0–5°C) to slow base-catalyzed epimerization .

- Enantioselective catalysts : Chiral auxiliaries or enzymes (e.g., lipases) for stereocontrol .

- Real-time monitoring : Circular dichroism (CD) spectroscopy tracks chiral integrity .

Basic Biochemical Applications

Q: What role does the cysteine methyl ester moiety play in thiol-mediated redox studies? A: The methyl ester enhances solubility in organic phases, enabling thiol-thioester exchange reactions under physiological conditions. Applications include:

- Disulfide bond formation : Reacts with free thiols (e.g., glutathione) to model redox regulation .

- Wound sealants : Thioester gels dissolve upon treatment with cysteine methyl ester, mimicking biological processes .

Advanced Biochemical Interactions

Q: How does this compound interact with transmembrane proteins containing post-translational cysteine modifications? A: The benzyloxycarbonyl group may sterically hinder interactions with hydrophobic protein domains. Methodological insights:

- Surface plasmon resonance (SPR) : Quantifies binding affinity to cysteine-rich regions (e.g., S-palmitoylation sites) .

- Molecular dynamics simulations : Predicts accessibility of the acetamido group for hydrogen bonding in active sites .

Basic Analytical Challenges

Q: What are the key considerations for purifying this compound using chromatographic methods? A: The methyl ester reduces polarity, enabling dual-mode purification:

- Reverse-phase HPLC : Separates based on hydrophobicity (C18 columns, acetonitrile/water gradients) .

- Normal-phase HPLC : Resolves stereoisomers using silica gel and non-polar solvents .

Advanced Analytical Techniques

Q: How can researchers resolve dynamic stereochemical changes in this compound during kinetic studies? A: Advanced approaches include:

- Time-resolved NMR : Captures transient intermediates in thioester exchange reactions .

- Cryogenic electron microscopy (cryo-EM) : Visualizes conformational shifts in crystalline states .

Stability and Reactivity

Q: What storage conditions are recommended to prevent hydrolysis of the methyl ester group? A: Store at 0–6°C under inert gas (argon) to avoid moisture-induced hydrolysis. Stability assessments:

- Accelerated degradation studies : Monitor ester cleavage via pH-stat titration .

- Thermogravimetric analysis (TGA) : Identifies decomposition thresholds (>100°C) .

Contradictory Data Resolution

Q: How to reconcile discrepancies in reported reaction rates for thiol-thioester exchanges involving this compound? A: Variations arise from solvent polarity and thiol pKa. Standardization methods:

- Buffer screening : Compare rates in phosphate vs. HEPES buffers at physiological pH .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate kinetic models .

Mechanistic Studies

Q: What experimental evidence supports an ordered sequential mechanism in enzymatic methylation involving this compound? A: Studies on isoprenylcysteine carboxylmethyltransferase (Icmt) reveal:

- Competitive inhibition assays : S-farnesylthioacetic acid competes with the cysteine substrate, confirming AdoMet binds first .

- Isotope labeling : [³H]-methyl tracing quantifies transfer efficiency to the cysteine residue .

Advanced Mechanistic Probes

Q: How can computational modeling enhance understanding of this compound’s reactivity in enzyme active sites? A: Hybrid QM/MM simulations:

- Density functional theory (DFT) : Predicts transition states for methyl transfer reactions .

- Molecular docking : Identifies steric clashes between benzyloxy groups and enzyme pockets (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.